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Compound of Interest

Compound Name: NH2-PEGA4-Val-Cit-PAB-OH

Cat. No.: B15623217

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC)
linker, NH2-PEG4-Val-Cit-PAB-OH. This linker is a critical component in the design of ADCs,
facilitating the targeted delivery of cytotoxic payloads to cancer cells. This document details its
chemical properties, mechanism of action, and relevant experimental protocols for its
application in drug development.

Core Molecular Data

The fundamental properties of NH2-PEG4-Val-Cit-PAB-OH are summarized below, providing a
guantitative foundation for its use in ADC constructs.

Property Value Source(s)
Molecular Formula C29H50N609 [1]
Molecular Weight 626.8 g/mol [1]
CAS Number 2055024-61-6 [1]
Solubility Water, DMSO, DMF [1]
Storage Condition -20°C [1]
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Structural Components and Their Functions

NH2-PEG4-Val-Cit-PAB-OH is a modular linker system where each component serves a
distinct and vital role in the overall function of the resulting ADC.

¢ NH2 (Primary Amine): This terminal primary amine group serves as a versatile reactive
handle. It can be readily conjugated to a payload or other molecular entities through various
chemical reactions, such as amide bond formation with carboxylic acids or reductive
amination with aldehydes and ketones.[1]

o PEGA4 (Polyethylene Glycol, 4 units): The tetra-polyethylene glycol spacer is incorporated to
enhance the hydrophilicity of the ADC.[1] This increased water solubility can help to mitigate
aggregation issues that are often associated with hydrophobic payloads and linkers.[2][3]
Furthermore, the PEG spacer can influence the pharmacokinetic properties of the ADC,
potentially leading to a longer circulation half-life.[4]

» Val-Cit (Valine-Citrulline): This dipeptide sequence is a key element for the targeted release
of the payload. It is designed to be specifically recognized and cleaved by lysosomal
proteases, most notably Cathepsin B, which are often overexpressed in the tumor
microenvironment.[5][6][7] This enzymatic cleavage is the initiating step for payload release.

o PAB (p-Aminobenzyl Alcohol): The p-aminobenzyl alcohol moiety functions as a self-
immolative spacer.[8] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB
group undergoes a spontaneous 1,6-elimination reaction.[5] This electronic cascade results
in the release of the conjugated payload in its unmodified, active form.[9]

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC constructed with the NH2-PEG4-Val-Cit-PAB-OH linker is contingent
upon a sequential and highly specific payload release mechanism. This process ensures that
the cytotoxic agent is delivered preferentially to the target cancer cells, thereby minimizing off-
target toxicity.
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ADC Internalization and Payload Release Pathway.

ADC Internalization: The ADC circulates in the bloodstream and selectively binds to a target
antigen on the surface of a cancer cell. This binding event triggers receptor-mediated
endocytosis, leading to the internalization of the ADC into an endosome.[6]

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome,
Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-
aminobenzyl alcohol of the linker.[5][6]

Self-Immolation Cascade: The cleavage of the Val-Cit dipeptide unmasks an aniline nitrogen
on the PAB group, initiating a spontaneous and irreversible 1,6-elimination reaction.[5]

Payload Release: This self-immolation process leads to the release of the active cytotoxic
payload into the cytoplasm of the cancer cell.[5]

Target Engagement and Apoptosis: The liberated payload can then engage its intracellular
target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis
(programmed cell death).[8]

Experimental Protocols

While specific protocols for NH2-PEG4-Val-Cit-PAB-OH are not readily available in the public
domain, the following methodologies for structurally and functionally similar linkers can be
adapted for its use.

Payload Conjugation
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This protocol outlines the general steps for conjugating a payload with a carboxylic acid
functional group to the primary amine of the linker.

» Activation of Payload: The carboxylic acid group of the cytotoxic payload is activated using a
carbodiimide activator, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the
presence of an activating agent like NHS (N-hydroxysuccinimide) or Sulfo-NHS in an
anhydrous organic solvent (e.g., DMF or DMSO).

o Conjugation Reaction: The activated payload is then reacted with NH2-PEG4-Val-Cit-PAB-
OH. The reaction is typically carried out at room temperature for several hours to overnight.

 Purification: The resulting linker-payload conjugate is purified using reverse-phase high-
performance liquid chromatography (RP-HPLC) to remove any unreacted starting materials
and byproducts.

o Characterization: The identity and purity of the final product are confirmed using liquid
chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)
spectroscopy.

In Vitro Cleavage Assay (HPLC-Based)

This assay is designed to evaluate the susceptibility of the linker to enzymatic cleavage by
Cathepsin B.

o Reagent Preparation:

o Assay Buffer: A50 mM sodium acetate buffer with 5 mM DTT at a pH of 5.5 is prepared.
The DTT is added fresh before use as it is a reducing agent required for Cathepsin B
activity.

o Activated Cathepsin B: Recombinant human Cathepsin B is diluted to the desired
concentration (e.g., 1 uM) in the pre-warmed assay buffer and incubated at 37°C for 15
minutes for activation.

o Substrate: The linker-payload conjugate is dissolved in DMSO to create a stock solution.

o Reaction Setup:
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o In a microplate, the substrate stock solution is added to the pre-warmed assay buffer to
achieve the final desired concentration.

o The enzymatic reaction is initiated by adding the activated Cathepsin B solution.
o Time-Course Analysis:

o The reaction is incubated at 37°C.

o At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquots are taken and the
reaction is quenched by adding a solution of acetonitrile with 0.1% trifluoroacetic acid
(TFA).

e HPLC Analysis: The quenched samples are analyzed by RP-HPLC to quantify the decrease
of the intact linker-payload and the increase of the cleaved payload over time.

Preparation Reaction Analysis
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Experimental Workflow for an In Vitro ADC Cleavage Assay.

Conclusion

The NH2-PEG4-Val-Cit-PAB-OH linker represents a sophisticated and highly effective tool in
the field of antibody-drug conjugates. Its modular design, incorporating a hydrophilic spacer, a
protease-cleavable dipeptide, and a self-immolative spacer, allows for the stable conjugation
and targeted release of potent cytotoxic payloads. A thorough understanding of its chemical
properties and mechanism of action, coupled with robust experimental validation, is crucial for
the successful development of next-generation ADCs with improved therapeutic windows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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